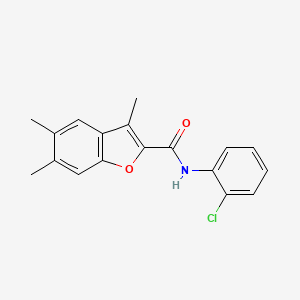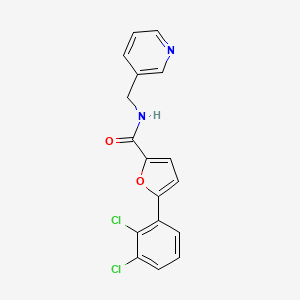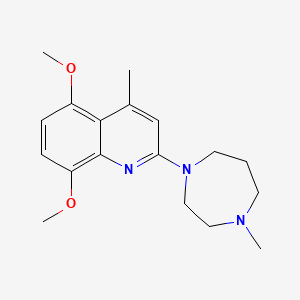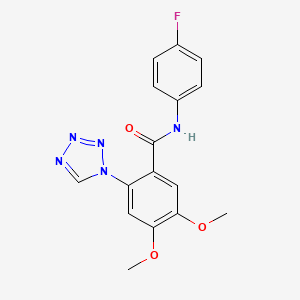
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as BRD-7929, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves the inhibition of specific enzymes and proteins that are involved in disease progression. For example, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of histone deacetylase 6 (HDAC6), which is involved in the progression of cancer and neurodegenerative disorders. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the progression of various inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have minimal toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its unique chemical structure, which allows for the selective inhibition of specific enzymes and proteins. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have minimal toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, future studies could explore the potential of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide as a tool for studying the role of specific enzymes and proteins in disease progression.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-chlorobenzoyl chloride with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid in the presence of a base. The resulting product is then treated with ammonia to obtain the final compound, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. This synthesis method has been optimized to produce high yields of pure compound with minimal side products.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the progression of diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical studies.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-10-8-13-12(3)17(22-16(13)9-11(10)2)18(21)20-15-7-5-4-6-14(15)19/h4-9H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKGABDGHWAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)




![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5746133.png)

![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)
![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)
![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)
![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)